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Introduction
BPR1K871 is a multi-kinase inhibitor based on a quinazoline scaffold, demonstrating significant

potential in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1][2]

Developed through rational drug design and scaffold-hopping from a furanopyrimidine core,

BPR1K871 exhibits a distinct and potent dual inhibitory action against FMS-like tyrosine kinase

3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism of action, characterized by the

modulation of these key oncogenic signaling pathways, has established it as a preclinical

development candidate for anti-cancer therapy.[1][2] This document provides an in-depth

technical guide to the kinase selectivity profile of BPR1K871, including quantitative data,

experimental methodologies, and the signaling pathways of its primary targets.

Kinase Selectivity Profile of BPR1K871
The kinase selectivity of BPR1K871 has been primarily characterized through enzymatic

assays to determine IC50 values and broader kinase panel screening using KINOMEScan®

technology.

Enzymatic Inhibition Data
BPR1K871 demonstrates potent, low nanomolar inhibition of its primary targets, FLT3, and

Aurora kinases A and B.
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Kinase Target IC50 (nM) Reference

AURKA 22 [1][3]

AURKB 13 [1][3]

FLT3 19 [1][3]

KINOMEScan® Profiling
At a concentration of 1 µM, BPR1K871 was screened against a panel of 395 non-mutant

kinases. The results revealed that 77 of these kinases exhibited inhibition of 65% or greater,

highlighting the multi-kinase inhibitory nature of the compound.[1][3]

Key Inhibited Kinases (% Control at 1 µM)

Kinase % Control

AURKA 0

AURKB 0.2

FLT3 0.2

AURKC 3.3

Lower % Control indicates stronger inhibition.

Furthermore, BPR1K871 demonstrated potent inhibition of clinically relevant mutant forms of

several kinases:

ABL1 mutants: < 4.4% of control for ABL1T315I, ABL1Q252H, ABL1H396P[1]

KIT mutants: < 4.0% of control for KITL576P, KITV559D, KITV559D,T670I, KITA829P,

KITV559D,V654A[1]

RET mutants: < 0.5% of control for RETV804M, RETM918T, RETV804L[1]

Signaling Pathways of Primary Targets
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The anti-neoplastic activity of BPR1K871 is attributed to its potent inhibition of the FLT3 and

Aurora kinase signaling pathways.

FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase crucial for the proliferation, survival, and differentiation of

hematopoietic stem and progenitor cells.[3][4] Upon binding of its ligand, FLT3 dimerizes and

autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT,

RAS/MAPK, and STAT5 pathways.[4] In AML, activating mutations such as internal tandem

duplications (ITD) lead to constitutive activation of these pathways, promoting leukemogenesis.

BPR1K871 inhibits this aberrant signaling by blocking the kinase activity of FLT3.
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Caption: FLT3 signaling pathway and the inhibitory action of BPR1K871.
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Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating

mitosis.[3] Aurora A is involved in centrosome maturation and separation and the formation of

the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is

critical for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

Inhibition of Aurora kinases by BPR1K871 disrupts these processes, leading to mitotic arrest

and subsequent apoptosis in rapidly dividing cancer cells.
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Caption: Role of Aurora kinases in mitosis and inhibition by BPR1K871.

Experimental Protocols
The kinase selectivity profile of BPR1K871 was established using standardized and widely

accepted methodologies.

Enzymatic Assays (IC50 Determination)
The half-maximal inhibitory concentration (IC50) values for BPR1K871 against AURKA,

AURKB, and FLT3 were determined through in vitro enzymatic assays. While the specific

proprietary assay details may vary, a general workflow is as follows:
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Reagents and Preparation: Recombinant human kinase enzymes, a specific peptide

substrate, and ATP are prepared in an appropriate assay buffer. BPR1K871 is serially diluted

to create a range of concentrations.

Kinase Reaction: The kinase, substrate, and BPR1K871 (or vehicle control) are incubated

together. The enzymatic reaction is initiated by the addition of ATP.

Detection: After a set incubation period, the reaction is stopped. The amount of

phosphorylated substrate is quantified. This is commonly achieved using technologies that

measure the remaining ATP (e.g., Kinase-Glo®), or by detecting the phosphopeptide product

(e.g., LanthaScreen® or HTRF®).

Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control

(vehicle-only) activity. The resulting data is plotted as percent inhibition versus inhibitor

concentration, and the IC50 value is calculated using a nonlinear regression curve fit.

Experiments are typically performed in duplicate or triplicate.[1]
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Caption: General workflow for an in vitro enzymatic kinase assay.

KINOMEScan® Profiling
The broad kinase selectivity was profiled using the KINOMEScan® platform, a competitive

binding assay.

Assay Principle: The assay measures the ability of a test compound (BPR1K871) to

compete with an immobilized, active-site directed ligand for binding to a panel of DNA-

tagged recombinant kinases.

Experimental Procedure:

A library of DNA-tagged kinases is mixed with the immobilized ligand and BPR1K871 at a

fixed concentration (e.g., 1 µM).
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The mixture is allowed to reach equilibrium.

Kinases that are not bound to the immobilized ligand (due to binding by BPR1K871) are

washed away.

The amount of kinase bound to the solid support is quantified by measuring the associated

DNA tag using quantitative PCR (qPCR).

Data Interpretation: The results are reported as "% Control," where a lower percentage

indicates a stronger binding interaction between the kinase and BPR1K871.

Assay Well

DNA-Tagged
Kinase

Mix & Incubate

Immobilized
Ligand BPR1K871

Wash Unbound
Kinases

Quantify Bound
Kinase via qPCR

Calculate % Control

Click to download full resolution via product page

Caption: Simplified workflow of the KINOMEScan® competitive binding assay.
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Conclusion
BPR1K871 is a potent, multi-kinase inhibitor with primary activity against FLT3 and Aurora

kinases A and B. Its selectivity profile, confirmed through enzymatic and broad panel binding

assays, reveals a mechanism of action that involves the disruption of key signaling pathways

responsible for cancer cell proliferation, survival, and mitosis. This detailed technical overview

provides a foundation for further investigation and development of BPR1K871 as a promising

therapeutic agent in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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